molecular formula C9H7BrO B8694365 6-Bromo-2-methylbenzofuran

6-Bromo-2-methylbenzofuran

Cat. No. B8694365
M. Wt: 211.05 g/mol
InChI Key: PWOHOSNFQJPKEX-UHFFFAOYSA-N
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Patent
US09382245B2

Procedure details

To a solution of 49 (21 mmol) in N, N-diethylaniline (30 mL), cesium fluoride (11 mmol) was added and the mixture was heated at 190° C. for 24 h. After cooling, the suspension was diluted with ethyl acetate (100 mL) and washed with dil HCl (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated by rotary evaporation and purified column chromatography to give 4-bromo-2-methylbenzofuran (46g, 87%) and 6-bromo-2-methylbenzofuran (13%). The resulting mixture was purified by reverse phase HPLC using 10:1 acetonitrile: water with 0.1% TFA (B) for 22 min followed by 3 min at 100% B, to give compound 46g (26%).
Name
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[CH:3]=1.[F-].[Cs+].[CH2:14](N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:5]=[CH:6][CH:7]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
BrC1=CC(=CC=C1)OCC#C
Name
Quantity
11 mmol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with dil HCl (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1C=C(O2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%
Name
Type
product
Smiles
BrC1=CC2=C(C=C(O2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09382245B2

Procedure details

To a solution of 49 (21 mmol) in N, N-diethylaniline (30 mL), cesium fluoride (11 mmol) was added and the mixture was heated at 190° C. for 24 h. After cooling, the suspension was diluted with ethyl acetate (100 mL) and washed with dil HCl (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated by rotary evaporation and purified column chromatography to give 4-bromo-2-methylbenzofuran (46g, 87%) and 6-bromo-2-methylbenzofuran (13%). The resulting mixture was purified by reverse phase HPLC using 10:1 acetonitrile: water with 0.1% TFA (B) for 22 min followed by 3 min at 100% B, to give compound 46g (26%).
Name
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[CH:3]=1.[F-].[Cs+].[CH2:14](N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:5]=[CH:6][CH:7]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
BrC1=CC(=CC=C1)OCC#C
Name
Quantity
11 mmol
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with dil HCl (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1C=C(O2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%
Name
Type
product
Smiles
BrC1=CC2=C(C=C(O2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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